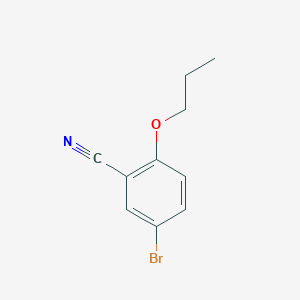

5-Bromo-2-propoxybenzonitrile

Description

BenchChem offers high-quality 5-Bromo-2-propoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-propoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDHBNHQZRXINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599107 | |

| Record name | 5-Bromo-2-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279262-21-4 | |

| Record name | 5-Bromo-2-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-propoxybenzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-propoxybenzonitrile, a key intermediate in the fields of pharmaceutical and materials science research. This document details the compound's core chemical and physical properties, outlines a robust and validated synthetic protocol, explores its characteristic reactivity, and discusses its applications. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this versatile molecule in their work.

Introduction and Strategic Importance

5-Bromo-2-propoxybenzonitrile is a substituted benzonitrile derivative featuring a strategically positioned bromine atom, a nitrile group, and a propoxy ether linkage. This unique combination of functional groups makes it a highly valuable building block in organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon and heteroatom scaffolds. The electron-withdrawing nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to diverse molecular architectures. The 2-propoxy group modulates the electronic properties and lipophilicity of the molecule, which is a critical consideration in the design of bioactive compounds.

Its structural motifs are found in various compounds under investigation for therapeutic applications, making it a crucial intermediate for drug discovery pipelines.[1][2] Furthermore, its utility extends to materials science, where it can be incorporated into the synthesis of novel polymers and functional materials.[2]

Physicochemical and Spectroscopic Profile

The properties of 5-Bromo-2-propoxybenzonitrile are determined by its molecular structure. While specific experimental data for this exact compound is not widely published, we can predict its properties with high confidence based on closely related analogs such as 5-Bromo-2-isopropoxybenzonitrile and 5-Bromo-2-methoxybenzonitrile.[3][4]

Chemical Properties

A summary of the core chemical identifiers and predicted physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-propoxybenzonitrile | - |

| Molecular Formula | C₁₀H₁₀BrNO | [5] |

| Molecular Weight | 240.10 g/mol | [5] |

| CAS Number | Not available | - |

| Appearance | Predicted: White to off-white solid | [4] |

| Melting Point | Predicted: ~70-90 °C | [4] |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF); Low solubility in water. | [6] |

Table 1: Predicted Chemical and Physical Properties of 5-Bromo-2-propoxybenzonitrile.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 5-Bromo-2-propoxybenzonitrile. The following are predicted data based on established principles and data from analogous compounds.[7][8]

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.70 (d, 1H): Aromatic proton ortho to the nitrile group.

-

δ ~7.60 (dd, 1H): Aromatic proton para to the propoxy group.

-

δ ~6.90 (d, 1H): Aromatic proton ortho to the propoxy group.

-

δ ~4.00 (t, 2H): Methylene protons of the propoxy group (-O-CH₂-).

-

δ ~1.85 (m, 2H): Methylene protons of the propoxy group (-CH₂-CH₃).

-

δ ~1.05 (t, 3H): Methyl protons of the propoxy group (-CH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~160.0: Aromatic carbon attached to the propoxy group.

-

δ ~136.0, ~135.0, ~120.0: Aromatic carbons.

-

δ ~117.0: Nitrile carbon (-C≡N).

-

δ ~115.0: Aromatic carbon attached to the bromine atom.

-

δ ~105.0: Aromatic carbon.

-

δ ~71.0: Methylene carbon of the propoxy group (-O-CH₂-).

-

δ ~22.0: Methylene carbon of the propoxy group (-CH₂-CH₃).

-

δ ~10.0: Methyl carbon of the propoxy group (-CH₃).

FT-IR (ATR):

-

~2230 cm⁻¹: Strong C≡N stretching vibration.

-

~1250 cm⁻¹: C-O-C (ether) stretching vibration.

-

~1590, 1480 cm⁻¹: C=C aromatic ring stretching vibrations.

Mass Spectrometry (EI):

-

m/z (M⁺): ~239/241 (characteristic isotopic pattern for bromine).

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing 5-Bromo-2-propoxybenzonitrile is the Williamson ether synthesis. This protocol is adapted from established procedures for similar compounds and relies on the nucleophilic substitution (SN2) reaction between the phenoxide of 5-Bromo-2-hydroxybenzonitrile and an alkyl halide.[9]

Reaction Scheme

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Experimental Protocol

Materials:

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq.)

-

1-Bromopropane (1.5 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-hydroxybenzonitrile (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration relative to the starting material).

-

Alkylation: Add 1-bromopropane (1.5 eq.) to the suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-Bromo-2-propoxybenzonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 5-Bromo-2-propoxybenzonitrile is derived from the distinct reactivity of its three functional groups.

Caption: Key Reaction Pathways for 5-Bromo-2-propoxybenzonitrile.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most reactive site for transformations such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino groups at the 5-position, which is a cornerstone of modern medicinal chemistry.[2]

-

Nitrile Group Transformations: The nitrile group can be readily hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Directed Ortho-Metalation: While the propoxy group is a weaker directing group than others, it can still influence lithiation reactions, potentially enabling further functionalization of the aromatic ring.

Safety and Handling

As a laboratory chemical, 5-Bromo-2-propoxybenzonitrile should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not available, data from closely related analogs like 5-Bromo-2-fluorobenzonitrile and 5-Bromo-2-methoxybenzonitrile indicate the following hazards:[12][13][14]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and protective clothing.[12]

-

Handling: All manipulations should be performed inside a certified chemical fume hood. Avoid generation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Always consult the most current SDS for the specific reagent being used before commencing any experimental work.

Conclusion

5-Bromo-2-propoxybenzonitrile is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via Williamson etherification is straightforward and scalable. The compound's true strength lies in the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications to build complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this important building block in their scientific endeavors.

References

-

PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. (n.d.). 5-Bromo-2-hydroxybenzonitrile, 25g, Each. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-BROMO-2-ISOPROPOXY-BENZONITRILE | 515832-52-7 [chemicalbook.com]

- 4. strem.com [strem.com]

- 5. scbt.com [scbt.com]

- 6. 5-Bromo-2-Hydroxybenzonitrile | Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]

- 7. 5-BROMO-2-ISOPROPOXY-BENZONITRILE(515832-52-7) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-溴-2-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 5-Bromo-2-propoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-propoxybenzonitrile, a key chemical intermediate. With full editorial control, this document is structured to deliver in-depth insights into its synthesis, properties, and applications, grounded in scientific principles and practical laboratory experience.

Core Compound Identification and Properties

5-Bromo-2-propoxybenzonitrile, identified by the CAS number 279262-21-4 , is a substituted benzonitrile that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3][4] Its chemical structure, featuring a bromine atom, a propoxy group, and a nitrile moiety on a benzene ring, offers a unique combination of reactive sites for molecular elaboration.

Chemical and Physical Properties

Quantitative data for 5-Bromo-2-propoxybenzonitrile is not extensively reported in publicly available literature. The following table summarizes its known identifiers and includes predicted properties based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 279262-21-4 | [1] |

| Molecular Formula | C₁₀H₁₀BrNO | [2] |

| Molecular Weight | 240.10 g/mol | |

| Appearance | Solid (predicted) | |

| InChI Key | JSDHBNHQZRXINT-UHFFFAOYSA-N | |

| SMILES | Brc1cc(c(cc1)OCCC)C#N | |

| Storage Class | 11 - Combustible Solids |

Synthesis of 5-Bromo-2-propoxybenzonitrile: A Mechanistic Approach

The most logical and widely applicable method for the synthesis of 5-Bromo-2-propoxybenzonitrile is the Williamson ether synthesis .[5][6][7] This robust and versatile SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis proceeds from the readily available precursor, 5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5).[8][9]

The causality behind this choice of synthetic strategy lies in the high nucleophilicity of the phenoxide ion generated from 5-Bromo-2-hydroxybenzonitrile and the susceptibility of a primary alkyl halide like 1-bromopropane to undergo an SN2 reaction with minimal competing elimination reactions.[10]

Reaction Mechanism

The synthesis of 5-Bromo-2-propoxybenzonitrile via the Williamson ether synthesis is a two-step process:

-

Deprotonation: The phenolic proton of 5-Bromo-2-hydroxybenzonitrile is abstracted by a suitable base, such as potassium carbonate or sodium hydride, to form a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion and forming the desired ether linkage.[7]

Caption: Synthetic workflow for 5-Bromo-2-propoxybenzonitrile.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to drive the reaction to completion and ensure the purity of the final product.

Materials:

-

5-Bromo-2-hydroxybenzonitrile

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 5-Bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield pure 5-Bromo-2-propoxybenzonitrile.

Spectroscopic Characterization (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons: Three protons in the aromatic region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Propoxy Group: A triplet corresponding to the -OCH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons.

¹³C NMR (CDCl₃, 100 MHz):

-

Aromatic Carbons: Six distinct signals in the aromatic region, including carbons attached to the bromo, propoxy, and nitrile groups, as well as the unsubstituted aromatic carbons.

-

Nitrile Carbon: A characteristic signal for the -C≡N carbon.

-

Propoxy Group: Three signals corresponding to the three carbons of the propoxy chain.

Infrared (IR) Spectroscopy:

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group.

-

C-O-C Stretch: Strong absorption bands indicating the presence of the ether linkage.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring.

Applications in Research and Drug Development

The trifunctional nature of 5-Bromo-2-propoxybenzonitrile makes it a highly versatile intermediate in the synthesis of complex organic molecules.[13][14]

-

Pharmaceutical Development: As an intermediate, it is instrumental in the synthesis of various pharmaceutical agents. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for functionalization.[13]

-

Agrochemical Synthesis: This compound can be employed in the development of novel pesticides and herbicides.[14]

-

Materials Science: It serves as a precursor in the creation of advanced polymers and materials with specialized properties.[13]

Caption: Major application areas for 5-Bromo-2-propoxybenzonitrile.

Safety and Handling

The safety profile of 5-Bromo-2-propoxybenzonitrile is not explicitly detailed. However, based on the hazard information for structurally similar compounds like 5-bromo-2-methoxybenzonitrile and 5-bromo-2-fluorobenzonitrile, the following precautions are recommended.[15][16][17][18]

Hazard Statements (Inferred):

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[15]

-

Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

References

-

5-Bromo-2-n-Propoxybenzonitrile - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 17, 2026, from [Link]

-

Williamson Ether Synthesis - YouTube. (2018, August 29). Retrieved January 17, 2026, from [Link]

-

Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved January 17, 2026, from [Link]

-

High-Purity 5-Bromo-2-hydroxybenzonitrile: Synthesis & Applications. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. parchem.com [parchem.com]

- 3. chembk.com [chembk.com]

- 4. Linegal Chemicals, odczynniki chemiczne, szkło laboratoryjne, środki dezynfekcyjne, kompleksowe wyposażenie laboratoriów [sklep.linegal.pl]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. CAS 40530-18-5: 5-Bromo-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 5-BROMO-2-ISOPROPOXY-BENZONITRILE(515832-52-7) 1H NMR [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. echemi.com [echemi.com]

- 17. fishersci.se [fishersci.se]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

5-Bromo-2-propoxybenzonitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure of 5-Bromo-2-propoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-2-propoxybenzonitrile (CAS No: 279262-21-4), a key halogenated aromatic ether intermediate. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's molecular architecture, physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and the spectroscopic techniques essential for its structural verification. By integrating field-proven insights with established chemical principles, this guide serves as an authoritative resource for the effective synthesis, characterization, and application of this versatile chemical building block in pharmaceutical, agrochemical, and materials science research.

Introduction: A Strategic Synthetic Intermediate

Substituted benzonitriles are a cornerstone class of compounds in organic synthesis, prized for the versatile reactivity of the nitrile group, which can be transformed into amines, amides, carboxylic acids, and tetrazoles. The strategic placement of additional functional groups, such as halogens and alkoxy moieties, on the benzene ring creates highly valuable, multifunctional intermediates.

5-Bromo-2-propoxybenzonitrile is a prime example of such a building block. The presence of the bromine atom at the 5-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The propoxy group at the 2-position modulates the electronic properties and steric environment of the molecule, influencing its reactivity and the physiological properties of its derivatives. The nitrile group serves as a key precursor for various functionalities critical in the development of bioactive molecules[1]. This unique combination makes 5-Bromo-2-propoxybenzonitrile a compound of significant interest for constructing novel therapeutic agents and advanced materials.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of 5-Bromo-2-propoxybenzonitrile consists of a central benzene ring. The positions on the ring are numbered starting from the carbon atom bearing the nitrile (-C≡N) group as position 1. Following standard IUPAC nomenclature:

-

A propoxy group (-O-CH₂CH₂CH₃) is attached to the ring at the C2 position.

-

A bromine atom (-Br) is substituted at the C5 position.

This arrangement results in a 1,2,5-trisubstituted aromatic system. The ether linkage of the propoxy group is relatively stable, while the bromine atom is a good leaving group in metal-catalyzed reactions, and the nitrile group is susceptible to nucleophilic addition and hydrolysis.

Caption: Molecular structure of 5-Bromo-2-propoxybenzonitrile.

Physicochemical Data

The fundamental properties of 5-Bromo-2-propoxybenzonitrile are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source |

| CAS Number | 279262-21-4 | [2] |

| Molecular Formula | C₁₀H₁₀BrNO | [3][4] |

| Molecular Weight | 240.10 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Monoisotopic Mass | 238.99458 Da | [4] |

| Solubility | Low solubility in water; soluble in organic solvents like DMF, ethyl acetate. | [6][7] |

Synthesis and Purification

Mechanistic Rationale: The Williamson Ether Synthesis

The most direct and reliable method for preparing 5-Bromo-2-propoxybenzonitrile is the Williamson ether synthesis.[7][8] This classic Sₙ2 reaction is ideal for forming aryl ethers from a phenoxide and an alkyl halide. The causality behind this choice is threefold:

-

High Nucleophilicity: The starting material, 5-Bromo-2-hydroxybenzonitrile, possesses a phenolic hydroxyl group.[6] Deprotonation with a suitable base (e.g., K₂CO₃, NaH) generates a highly nucleophilic phenoxide anion.[7][8]

-

Efficient Alkylation: The resulting phenoxide readily attacks the primary electrophilic carbon of an n-propyl halide (e.g., 1-bromopropane), displacing the halide and forming the stable ether bond.

-

Favorable Conditions: The reaction proceeds under mild conditions, typically with gentle heating, which minimizes side reactions and ensures high yields.[7]

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety measures.

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Bromo-2-hydroxybenzonitrile (1.0 eq.) in anhydrous dimethylformamide (DMF).[7] Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. The use of a polar aprotic solvent like DMF is critical as it effectively solvates the cation of the base without interfering with the nucleophile.

-

Initial Stirring: Stir the resulting suspension at room temperature for 30-45 minutes. This allows for the complete formation of the potassium phenoxide salt.[7]

-

Alkylation: Add 1-bromopropane (1.2 eq.) to the reaction mixture dropwise using a syringe.[7]

-

Heating and Monitoring: Heat the reaction mixture to 70-80 °C.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Reaction Quench: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing cold water. This step quenches the reaction and precipitates the crude product.

Workflow: Purification

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).[7] Ethyl acetate is chosen for its good solvency of the product and immiscibility with water.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

-

Chromatography: Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure 5-Bromo-2-propoxybenzonitrile.[7]

Caption: Experimental workflow for synthesis and purification.

Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is a self-validating system essential for confirming the identity and purity of the synthesized 5-Bromo-2-propoxybenzonitrile.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic Region (δ 7.0-7.8 ppm): 3 protons exhibiting doublet and doublet-of-doublets splitting patterns. Alkoxy Region: A triplet around δ 4.0 ppm (2H, -OCH₂-), a multiplet (sextet) around δ 1.8 ppm (2H, -CH₂-), and a triplet around δ 1.0 ppm (3H, -CH₃). | Confirms the 1,2,5-substitution pattern on the aromatic ring and the presence and connectivity of the n-propoxy group. |

| ¹³C NMR | Aromatic Region (δ 110-160 ppm): 6 distinct signals, including a quaternary carbon attached to the ether oxygen at high field and one attached to bromine at lower field. Nitrile Carbon (δ ~117 ppm): A characteristic signal for the -C≡N group. Alkoxy Carbons (δ 10-70 ppm): Three signals corresponding to the three carbons of the propoxy chain. | Verifies the carbon skeleton, including all 10 unique carbon environments in the molecule. |

| FT-IR | ~2225 cm⁻¹ (strong, sharp): C≡N nitrile stretch. ~2850-3000 cm⁻¹: Aliphatic C-H stretching from the propoxy group. ~1250 cm⁻¹: Aryl-O-C asymmetric stretching of the ether. ~1470, 1580 cm⁻¹: Aromatic C=C stretching. | Provides definitive evidence for the key functional groups: nitrile and aryl ether.[9][10] |

| Mass Spec. (EI) | Molecular Ion (M⁺): Isotopic peaks at m/z ~239 and ~241 in an approximate 1:1 ratio. | The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br) provides unambiguous confirmation of the presence of one bromine atom in the molecule. |

Safety, Handling, and Storage

Hazard Identification

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-propoxybenzonitrile is not widely available, data from structurally similar compounds (e.g., other substituted bromobenzonitriles) suggest the following potential hazards:[5]

-

H312: Harmful in contact with skin (Acute Toxicity, Dermal)[5][11]

-

H332: Harmful if inhaled (Acute Toxicity, Inhalation)[5][11]

-

H315: Causes skin irritation[11]

-

H319: Causes serious eye irritation[11]

-

H335: May cause respiratory irritation[11]

Recommended Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

Applications in Research and Development

The utility of 5-Bromo-2-propoxybenzonitrile stems from its identity as a versatile intermediate.

-

Pharmaceutical Synthesis: It serves as a starting material for the synthesis of complex molecules targeting a range of biological pathways. The bromo-substituent is a key site for introducing further molecular complexity via cross-coupling chemistry, a cornerstone of modern drug discovery.

-

Agrochemicals: Similar to other functionalized benzonitriles, this compound can be used as a precursor for novel herbicides and pesticides, where the specific substitution pattern can be tailored to achieve desired bioactivity and environmental profiles.[1]

-

Material Science: The molecule can be incorporated into the synthesis of advanced polymers and organic electronic materials, where its electronic and physical properties can be exploited.

References

-

PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-propylbenzonitrile. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

-

NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-2-isopropoxybenzonitrile (C10H10BrNO). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1555476-36-2|5-Bromo-2-(cyclopentyloxy)benzonitrile|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 5-bromo-2-isopropoxybenzonitrile (C10H10BrNO) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 40530-18-5: 5-Bromo-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.se [fishersci.se]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-propoxybenzonitrile

This guide provides a comprehensive technical overview of the synthesis of 5-Bromo-2-propoxybenzonitrile, a key intermediate in the development of pharmaceuticals and other advanced materials. The methodologies presented are grounded in established chemical principles and supported by field-proven insights to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthetic pathways to this versatile molecule.

Introduction

5-Bromo-2-propoxybenzonitrile is a substituted aromatic compound whose structural features—a nitrile group, a bromine atom, and a propoxy ether—make it a valuable building block in organic synthesis. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, the bromine atom allows for the introduction of various functionalities through cross-coupling reactions, and the propoxy group modulates the compound's lipophilicity and steric profile. A robust and scalable synthesis is therefore crucial for its application in medicinal chemistry and materials science.

The most common and efficient pathway to 5-Bromo-2-propoxybenzonitrile involves a two-step sequence: the synthesis of the key intermediate 5-Bromo-2-hydroxybenzonitrile, followed by its propylation via a Williamson ether synthesis. This guide will focus on this primary route, providing detailed protocols and mechanistic insights.

Primary Synthesis Pathway: A Two-Step Approach

The synthesis of 5-Bromo-2-propoxybenzonitrile is most reliably achieved through the following two-step process:

-

Step 1: Synthesis of 5-Bromo-2-hydroxybenzonitrile. This intermediate, also known as 4-Bromo-2-cyanophenol, is typically prepared by the electrophilic bromination of 4-hydroxybenzonitrile (p-cyanophenol).

-

Step 2: Propylation of 5-Bromo-2-hydroxybenzonitrile. The phenolic hydroxyl group of the intermediate is then alkylated using a suitable propyl halide under basic conditions in a classic Williamson ether synthesis.

Caption: Primary synthesis pathway for 5-Bromo-2-propoxybenzonitrile.

Part 1: Synthesis of 5-Bromo-2-hydroxybenzonitrile

The critical first step is the regioselective bromination of 4-hydroxybenzonitrile. The hydroxyl group is a strongly activating ortho-, para-director. Since the para position is occupied by the nitrile group, bromination occurs at one of the ortho positions.

Experimental Protocol: Bromination of 4-Hydroxybenzonitrile

This protocol describes the laboratory-scale synthesis of 5-Bromo-2-hydroxybenzonitrile.

Materials:

-

4-Hydroxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The use of NBS is preferred over elemental bromine for its milder reaction conditions and improved selectivity, minimizing the formation of dibrominated byproducts.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 5-Bromo-2-hydroxybenzonitrile as a solid.

Alternative Synthesis of 5-Bromo-2-hydroxybenzonitrile

Part 2: Synthesis of 5-Bromo-2-propoxybenzonitrile via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3][4] It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[3][5] In this step, the phenoxide of 5-Bromo-2-hydroxybenzonitrile is formed in situ and then reacted with a propyl halide.

Experimental Protocol: Propylation of 5-Bromo-2-hydroxybenzonitrile

This protocol is adapted from a similar procedure for a related compound and is optimized for the synthesis of 5-Bromo-2-propoxybenzonitrile.[6]

Materials:

-

5-Bromo-2-hydroxybenzonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Bromopropane (or 1-Iodopropane)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Formation of the Phenoxide: Cool the suspension to 0 °C in an ice bath. Add a solution of 5-Bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF dropwise to the stirred suspension. The formation of the sodium phenoxide is accompanied by the evolution of hydrogen gas.

-

Alkylation: After the addition is complete and gas evolution has ceased, add 1-bromopropane (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by TLC.

-

Work-up:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 5-Bromo-2-propoxybenzonitrile.

Causality in Experimental Choices

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.[7]

-

Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium phenoxide and is suitable for SN2 reactions.[4]

-

Choice of Alkylating Agent: A primary alkyl halide like 1-bromopropane is used to minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.[5]

Caption: Mechanistic steps of the Williamson ether synthesis for 5-Bromo-2-propoxybenzonitrile.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |

| 5-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | 80-90 | >98 |

| 5-Bromo-2-propoxybenzonitrile | C₁₀H₁₀BrNO | 240.10 | 75-85 | >98 |

Conclusion

The synthesis of 5-Bromo-2-propoxybenzonitrile is reliably achieved through a two-step process involving the bromination of 4-hydroxybenzonitrile followed by a Williamson ether synthesis. This pathway offers high yields and purity, making it suitable for both laboratory and potential scale-up applications. The protocols provided in this guide, along with the mechanistic rationale, offer a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.

References

-

Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-isobutoxybenzonitrile. Retrieved from a relevant BenchChem technical guide.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Oh, S. J., & Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. Retrieved from [Link]

- BenchChem. (n.d.). Synthesis routes of 4-Bromo-2-hydroxybenzonitrile.

-

Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectral Data of 5-Bromo-2-propoxybenzonitrile

Introduction

5-Bromo-2-propoxybenzonitrile is a substituted aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its molecular architecture, featuring a bromine atom, a propoxy group, and a nitrile moiety on a benzene ring, offers multiple avenues for synthetic transformations. The bromine atom can serve as a handle for cross-coupling reactions, the nitrile group can be converted into various other functional groups, and the propoxy group can influence the compound's lipophilicity and metabolic stability.[1] A thorough understanding of its spectral characteristics is paramount for researchers in drug discovery and development for reaction monitoring, quality control, and structural elucidation of its derivatives.[2]

This guide provides a comprehensive analysis of the expected spectral data of 5-Bromo-2-propoxybenzonitrile, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. The methodologies and interpretations presented herein are grounded in standard laboratory practices, ensuring a reliable framework for researchers.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data.

Figure 1: Molecular structure of 5-Bromo-2-propoxybenzonitrile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of 5-Bromo-2-propoxybenzonitrile in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the protons of the propoxy group.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (H-3) | ~7.6 | Doublet (d) | 1H | Deshielded due to proximity to the electron-withdrawing nitrile group and bromine atom. |

| Aromatic H (H-4) | ~7.4 | Doublet of doublets (dd) | 1H | Influenced by ortho- and meta-coupling to H-3 and H-6. |

| Aromatic H (H-6) | ~6.9 | Doublet (d) | 1H | Shielded by the electron-donating propoxy group. |

| Methylene (-OCH₂-) | ~4.0 | Triplet (t) | 2H | Deshielded by the adjacent oxygen atom. |

| Methylene (-CH₂CH₃) | ~1.8 | Sextet | 2H | Coupled to the adjacent methylene and methyl protons. |

| Methyl (-CH₃) | ~1.0 | Triplet (t) | 3H | Least deshielded protons of the propoxy group. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-propoxybenzonitrile in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[3]

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-CN | ~118 | Characteristic chemical shift for a nitrile carbon. |

| C-Br | ~115 | Carbon directly attached to bromine. |

| Aromatic C-H | 135, 133, 114 | Chemical shifts are influenced by the substituents on the ring. |

| C-O | ~160 | Deshielded due to attachment to the electronegative oxygen. |

| -OCH₂- | ~70 | Carbon of the propoxy group adjacent to oxygen. |

| -CH₂CH₃ | ~22 | Methylene carbon of the propoxy group. |

| -CH₃ | ~10 | Methyl carbon of the propoxy group. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 or 125 MHz, respectively).

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence to enhance signal-to-noise and simplify the spectrum to singlets for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~2230 | Strong, Sharp | C≡N stretch | Characteristic absorption for a nitrile group.[2] |

| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring.[4] |

| 2960-2850 | Medium | Aliphatic C-H stretch | Corresponds to the C-H bonds of the propoxy group.[5] |

| 1600-1450 | Medium-Strong | C=C aromatic ring stretch | Characteristic vibrations of the benzene ring.[4] |

| ~1250 | Strong | C-O stretch | Asymmetric stretch of the aryl-alkyl ether. |

| ~1050 | Medium | C-O stretch | Symmetric stretch of the aryl-alkyl ether. |

| ~680 | Strong | C-Br stretch | Characteristic absorption for a carbon-bromine bond. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a KBr plate or by using an Attenuated Total Reflectance (ATR) accessory.[3]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum first, then the sample spectrum. The typical range scanned is 4000 to 400 cm⁻¹.[2]

-

Data Processing: The instrument's software will automatically subtract the background from the sample spectrum to produce the final IR spectrum.[2]

Figure 2: General workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected due to the stability of the aromatic ring. Given the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

-

M⁺ for C₁₀H₁₀⁷⁹BrNO: m/z = 238.99

-

M+2 for C₁₀H₁₀⁸¹BrNO: m/z = 240.99

-

-

Key Fragmentation Patterns:

-

Loss of the propoxy group: Cleavage of the ether bond could lead to a fragment corresponding to the brominated benzonitrile cation.

-

Loss of a propyl radical: α-cleavage of the propoxy group could result in the loss of a C₃H₇ radical.

-

Loss of propene: A McLafferty-type rearrangement could lead to the elimination of propene (C₃H₆).

-

Loss of Br: Fragmentation involving the loss of the bromine atom.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization method, such as Electron Ionization (EI), to generate ions.[3]

-

Mass Analysis: The generated ions are separated and detected by a mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The predictive spectral data presented in this guide for 5-Bromo-2-propoxybenzonitrile offers a valuable resource for researchers in the pharmaceutical and chemical industries. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, scientists can confidently identify this compound, monitor its synthesis, and utilize it in the development of novel molecules. The provided protocols outline standard, reliable methods for acquiring high-quality spectral data, ensuring the integrity and reproducibility of experimental results.

References

- A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. (2025). BenchChem.

- Green, J. H. S., & Harrison, D. J. (1976). Vibrational spectra of benzene derivatives—XVII. Benzonitrile and substituted benzonitriles. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(6), 1279–1286.

- An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-isobutoxybenzonitrile. (2025). BenchChem.

- Table of Characteristic IR Absorptions. (n.d.).

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- 5-Bromo-2-isobutoxybenzonitrile: A Versatile Building Block in Modern Synthetic Chemistry. (2025). BenchChem.

- 5-BROMO-2-ISOPROPOXY-BENZONITRILE(515832-52-7) 1H NMR spectrum. ChemicalBook.

- Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

Sources

Foundational Principles: Why NMR is Essential for 5-Bromo-2-propoxybenzonitrile

An In-Depth Technical Guide to the NMR Data Interpretation of 5-Bromo-2-propoxybenzonitrile

This document serves as a comprehensive technical guide for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) data for 5-Bromo-2-propoxybenzonitrile. The principles and methodologies discussed herein are grounded in established spectroscopic theory and are designed to provide a robust framework for the structural elucidation of this and similar substituted aromatic compounds.

5-Bromo-2-propoxybenzonitrile is a trisubstituted aromatic compound featuring a nitrile, a bromine atom, and a propoxy group on a benzene ring. This specific arrangement of electron-withdrawing groups (-CN, -Br) and an electron-donating group (-OPr) creates a unique electronic environment that is exquisitely sensitive to NMR analysis. NMR spectroscopy is the gold-standard, non-destructive technique for confirming the precise substitution pattern, verifying structural integrity, and assessing the purity of synthesized batches.[1] It provides direct evidence of the covalent framework by probing the magnetic environments of the ¹H and ¹³C nuclei.

Structural Analysis and Predicted Spectroscopic Behavior

A logical interpretation of any NMR spectrum begins with a thorough analysis of the molecule's structure to predict the number of unique signals and their expected characteristics.

Figure 1: Structure of 5-Bromo-2-propoxybenzonitrile with labels for NMR assignment.

Due to the lack of symmetry, all carbon and proton environments are chemically distinct. We therefore anticipate:

-

¹H NMR: 6 unique signals (3 aromatic, 3 aliphatic).

-

¹³C NMR: 9 unique signals (6 aromatic, 1 nitrile, 3 aliphatic).

In-Depth ¹H NMR Spectral Interpretation

The proton NMR spectrum is divided into the downfield aromatic region (typically 6.5-8.5 ppm) and the upfield aliphatic region.[2] The three aromatic protons provide a clear fingerprint of the 1,2,4-substitution pattern.

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-propoxybenzonitrile in CDCl₃

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration | Mechanistic Rationale |

| H6 | ~7.7 | Doublet (d) | J (meta) ≈ 2.5 Hz | 1H | Located ortho to the electron-withdrawing nitrile group, causing a significant downfield shift. Exhibits only a small meta-coupling to H4. |

| H4 | ~7.5 | Doublet of doublets (dd) | J (ortho) ≈ 8.8 Hz, J (meta) ≈ 2.5 Hz | 1H | Experiences ortho-coupling to H3 and meta-coupling to H6, resulting in a characteristic 'dd' pattern.[3][4] |

| H3 | ~6.9 | Doublet (d) | J (ortho) ≈ 8.8 Hz | 1H | Shielded by the adjacent electron-donating propoxy group, shifting it significantly upfield relative to the other aromatic protons. |

| H(a) (-OCH₂-) | ~4.1 | Triplet (t) | J ≈ 6.5 Hz | 2H | Directly attached to the electronegative oxygen, causing it to be the most downfield of the aliphatic signals. Coupled to the two H(b) protons. |

| H(b) (-CH₂-) | ~1.9 | Sextet or Multiplet (m) | J ≈ 7.0 Hz | 2H | Coupled to both the two H(a) protons and the three H(c) protons, leading to a complex multiplet (theoretically a triplet of quartets). |

| H(c) (-CH₃) | ~1.1 | Triplet (t) | J ≈ 7.4 Hz | 3H | The terminal methyl group is the most shielded and appears furthest upfield. It is split into a triplet by the adjacent H(b) protons. |

In-Depth ¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum gives a single peak for each unique carbon environment, providing a direct count of non-equivalent carbons and insight into their electronic nature.[5]

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-propoxybenzonitrile in CDCl₃

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Mechanistic Rationale |

| C2 (-O) | 158 - 162 | Aromatic carbon bonded to oxygen is strongly deshielded and appears furthest downfield in the aromatic region.[6] |

| C4 | 136 - 139 | Aromatic CH carbon. |

| C6 | 134 - 137 | Aromatic CH carbon. |

| Aromatic C | 125 - 150 | General range for carbons in aromatic rings.[7][8] |

| C≡N | 116 - 119 | Typical chemical shift for a nitrile carbon.[9][10] |

| C5 (-Br) | 115 - 118 | The "heavy atom effect" of bromine shields this carbon, shifting it upfield relative to other substituted aromatic carbons. |

| C3 | 114 - 117 | Aromatic CH carbon ortho to the electron-donating propoxy group. |

| C1 (-CN) | 102 - 105 | Quaternary aromatic carbon, often showing a lower intensity signal. |

| C(a) (-OCH₂-) | 70 - 73 | Aliphatic carbon bonded to oxygen is deshielded.[6] |

| C(b) (-CH₂-) | 21 - 24 | Standard methylene carbon chemical shift. |

| C(c) (-CH₃) | 10 - 12 | Standard methyl carbon chemical shift, appearing most upfield. |

Self-Validating Experimental Workflow

To ensure trustworthy and reproducible results, a rigorous and well-documented experimental protocol is paramount.

Protocol for Sample Preparation

-

Mass Determination: Accurately weigh 15-25 mg of the solid 5-Bromo-2-propoxybenzonitrile into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its well-characterized residual solvent signals.

-

Homogenization: Vortex the vial for 30 seconds to ensure complete dissolution of the sample. If particulates remain, sonicate for 1-2 minutes.

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug at the neck (to filter any microparticulates), transfer the clear solution into a 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Figure 2: Standardized workflow for NMR sample preparation.

Protocol for Data Acquisition (400 MHz Spectrometer)

-

Instrument Insertion & Locking: Insert the sample. The instrument's software will automatically lock onto the deuterium signal of the CDCl₃, stabilizing the magnetic field.

-

Shimming: Perform an automated shimming routine to maximize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton (zg30).

-

Number of Scans (ns): 16.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): ~3 seconds.

-

-

¹³C NMR Acquisition:

-

Experiment: Standard 1D carbon with proton decoupling (zgpg30).

-

Number of Scans (ns): 1024.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): ~1.5 seconds.

-

Data Processing and Final Assignment

-

Processing: Apply standard Fourier transform, automatic phase correction, and automatic baseline correction to the raw data (FID).

-

Referencing:

-

Analysis:

-

Peak Picking: Identify all distinct signals in both spectra.

-

Integration (¹H): Integrate all proton signals. Normalize the values by setting one of the known signals (e.g., the upfield triplet for the -CH₃ group) to its theoretical value of 3.

-

Assignment: Compare the experimental chemical shifts, multiplicities, and integrations to the predicted values in Tables 1 and 2 to assign each signal to its corresponding nucleus in the molecule.

-

By following this comprehensive guide, researchers can confidently and accurately characterize 5-Bromo-2-propoxybenzonitrile, ensuring the structural integrity of their material and the trustworthiness of their subsequent research.

References

-

Organic Chemistry at CU Boulder. Spectroscopy Tutorial: Aromatics. Provides typical chemical shift ranges for aromatic protons (6.5-8.5 ppm). [Link]

-

The Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Discusses NMR as an effective technique for molecular structure elucidation. [Link]

-

Chemistry LibreTexts. 13.7: More Complex Spin-Spin Splitting Patterns. Explains complex splitting patterns such as doublet of doublets in aromatic systems. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Details characteristic ¹H and ¹³C NMR absorptions for aromatic compounds, including the 120-150 ppm range for aromatic carbons. [Link]

-

Hans Reich, University of Wisconsin. Notes on NMR Solvents. Provides chemical shifts for residual protons in deuterated solvents, listing CHCl₃ at 7.26 ppm. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. An authoritative source for solvent peaks, listing ¹³C of CDCl₃ at 77.16 ppm. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. A graphical guide showing typical chemical shift ranges for various carbon environments, including nitriles. [Link]

-

Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. Provides a table of typical ¹³C chemical shifts, noting the overlap between aromatic and alkene regions and the reference at 0 ppm for TMS. [Link]

-

NCL, Pune. 13C NMR spectroscopy • Chemical shift. A presentation covering various aspects of ¹³C NMR, including typical chemical shift ranges for functional groups like nitriles. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Explains how electronegative atoms like oxygen increase the chemical shift of attached carbons. [Link]

Sources

- 1. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. bhu.ac.in [bhu.ac.in]

- 10. scribd.com [scribd.com]

- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. scs.illinois.edu [scs.illinois.edu]

5-Bromo-2-propoxybenzonitrile mass spectrometry analysis

This guide has detailed a comprehensive and robust framework for the mass spectrometry analysis of 5-Bromo-2-propoxybenzonitrile. By grounding our approach in the fundamental physicochemical properties of the analyte, we have systematically developed a method that leverages the strengths of APCI and high-resolution mass spectrometry. The predicted fragmentation pathways and the detailed, self-validating protocol provide researchers and drug development professionals with the necessary tools to achieve accurate, reliable, and defensible results. The application of these principles is essential for maintaining the stringent quality and safety standards required in the pharmaceutical industry. [16]

References

- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.

- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.Google Cloud.

- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review.

- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (n.d.). Agilent Technologies.

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). BenchChem.

- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2022). Molecules.

- Organic Compounds Containing Halogen

- Electrospray and APCI Mass Analysis.AxisPharm.

- A Step-by-Step Guide to Analytical Method Development and Valid

- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.SciELO Brazil.

- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025).

- Analytical method validation: A brief review.

- Top 6 Ion Sources in Mass Spectrometry.MetwareBio.

- Atmospheric-pressure chemical ioniz

- Analytical Method Validation Parameters: An Updated Review. (2020). Asian Journal of Pharmaceutical Research and Development.

- Organic Compounds Containing Halogen

- Atmospheric Pressure Ionisation of Small Molecules. (2014). Wiley Analytical Science.

- Mastering Atmospheric Pressure Chemical Ioniz

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.

- A Beginner's Guide to Mass Spectrometry: Types of Ioniz

- Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. (2025). YouTube.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 4. hpst.cz [hpst.cz]

- 5. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 11. youtube.com [youtube.com]

- 12. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 15. savemyexams.com [savemyexams.com]

- 16. upm-inc.com [upm-inc.com]

- 17. scielo.br [scielo.br]

- 18. wjarr.com [wjarr.com]

- 19. globalresearchonline.net [globalresearchonline.net]

Physical and chemical characteristics of 5-Bromo-2-propoxybenzonitrile

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Bromo-2-propoxybenzonitrile

Introduction

5-Bromo-2-propoxybenzonitrile is a substituted aromatic nitrile that serves as a versatile and valuable building block in modern organic synthesis. Its unique trifunctional arrangement—a nitrile group, a bromo substituent, and a propoxy ether—offers multiple reaction sites, making it a key intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, the nitrile group can be hydrolyzed or reduced to other functionalities, and the propoxy group modifies the compound's steric and electronic properties, influencing both reactivity and the physical characteristics of its derivatives.

This guide provides an in-depth exploration of the physical and chemical characteristics of 5-Bromo-2-propoxybenzonitrile, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic profile, chemical reactivity, and safe handling protocols, grounding our discussion in established chemical principles and authoritative references.

Compound Identification and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the key identifiers and physical characteristics of 5-Bromo-2-propoxybenzonitrile.

| Property | Value | Source |

| CAS Number | 279262-21-4 | [1] |

| Molecular Formula | C₁₀H₁₀BrNO | Calculated |

| Molecular Weight | 240.10 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[2] |

| Melting Point | Data not readily available; likely a low-melting solid | N/A |

| Boiling Point | Data not readily available | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, DMF) and have low solubility in water. | Analogy to similar compounds[3] |

Note: Specific experimental data for melting point, boiling point, and solubility are not widely published. These properties should be determined experimentally before use in specific applications.

Synthesis and Purification

The most logical and widely adopted method for the synthesis of 5-Bromo-2-propoxybenzonitrile is the Williamson ether synthesis .[4][5] This robust and high-yielding reaction involves the SN2 displacement of a halide by an alkoxide. In this case, the synthesis proceeds by reacting the commercially available precursor, 5-Bromo-2-hydroxybenzonitrile, with a propylating agent.

Reaction Scheme

The synthesis is a two-step process, starting with the deprotonation of the phenolic hydroxyl group of 5-Bromo-2-hydroxybenzonitrile to form a more nucleophilic phenoxide, followed by the reaction with a propyl halide.

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Williamson ether syntheses.[6]

Reagents and Materials:

-

5-Bromo-2-hydroxybenzonitrile (1.0 eq.) [CAS: 40530-18-5][7]

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.) or Potassium Carbonate (2.0 eq.)

-

1-Bromopropane (1.5 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-hydroxybenzonitrile (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvation: Add anhydrous DMF to dissolve the starting material. Cool the flask to 0 °C using an ice bath.

-

Deprotonation: Causality: Using a strong base like NaH ensures complete and rapid deprotonation of the weakly acidic phenol to form the highly nucleophilic phenoxide.[8] Add Sodium Hydride (1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of this step. (Alternative: Use K₂CO₃ and allow the reaction to stir at room temperature for 1 hour).

-

Alkylation: Add 1-Bromopropane (1.5 eq.) dropwise to the reaction mixture at 0 °C. Causality: A primary alkyl halide is used to ensure the reaction proceeds via an SN2 mechanism, minimizing the competing E2 elimination pathway that is common with secondary or tertiary halides.[9][10]

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cautiously quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 5-Bromo-2-propoxybenzonitrile.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While primary spectra for 5-Bromo-2-propoxybenzonitrile are not publicly available, a detailed prediction can be made based on the analysis of closely related structures and fundamental principles.[11][12]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.68 | d (J ≈ 2.5 Hz) | 1H | Ar-H (H-6) | Aromatic proton ortho to the nitrile group and meta to the bromine. Deshielded by the nitrile. Small coupling from the meta proton (H-4). |

| ~7.59 | dd (J ≈ 8.8, 2.5 Hz) | 1H | Ar-H (H-4) | Aromatic proton ortho to the bromine and meta to the nitrile. Split by both H-3 and H-6. |

| ~6.90 | d (J ≈ 8.8 Hz) | 1H | Ar-H (H-3) | Aromatic proton ortho to the propoxy group. Shielded by the electron-donating ether group. Large coupling from the ortho proton (H-4). |

| ~4.05 | t (J ≈ 6.5 Hz) | 2H | -O-CH₂ -CH₂-CH₃ | Methylene group directly attached to the electron-withdrawing oxygen atom, resulting in a downfield shift. |

| ~1.88 | sextet (J ≈ 7.0 Hz) | 2H | -O-CH₂-CH₂ -CH₃ | Methylene group in the middle of the propyl chain. |

| ~1.05 | t (J ≈ 7.4 Hz) | 3H | -O-CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain, appearing in the typical aliphatic region. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~160.5 | C-2 (Ar-C -O) | Carbon attached to the electronegative oxygen atom, highly deshielded. |

| ~136.2 | C-4 (Ar-C H) | Aromatic CH carbon. |

| ~135.8 | C-6 (Ar-C H) | Aromatic CH carbon. |

| ~117.5 | C-5 (Ar-C -Br) | Carbon attached to bromine; its shift is influenced by the heavy atom effect. |

| ~116.8 | C N (Nitrile) | Characteristic chemical shift for a nitrile carbon. |

| ~115.3 | C-3 (Ar-C H) | Aromatic CH carbon shielded by the adjacent ether group. |

| ~104.2 | C-1 (Ar-C -CN) | Quaternary carbon attached to the nitrile group. |

| ~71.0 | -O-CH₂ - | Aliphatic carbon directly bonded to oxygen. |

| ~22.5 | -CH₂-CH₂ -CH₃ | Central carbon of the propyl group. |

| ~10.5 | -CH₂-CH₂-CH₃ | Terminal methyl carbon. |

Predicted FT-IR and Mass Spectrometry Data

| Spectroscopic Method | Predicted Key Peaks | Functional Group Assignment |

| FT-IR (cm⁻¹) | ~2970-2880 (Strong), ~2225 (Strong), ~1255 (Strong) | Aliphatic C-H, Nitrile (C≡N), Aryl-Alkyl Ether (C-O-C)[12] |

| MS (EI) | m/z 240/242 (M⁺, M⁺+2, ~1:1 ratio), 198/200, 119 | Molecular ion (presence of Br), loss of propene, loss of Br |

Chemical Reactivity and Synthetic Applications

The synthetic utility of 5-Bromo-2-propoxybenzonitrile stems from the reactivity of its aryl bromide and nitrile functionalities. The bromine atom is particularly valuable as it serves as a synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling